2,6-Bis(thiophen-2-ylmethylidene)cyclohexan-1-one
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Overview
Description
Tenylidone, also known as 2,6-bis(thiophen-2-ylmethylidene)cyclohexanone, is an organic compound with the molecular formula C16H14OS2 and a molar mass of 286.41 g/mol . It is a white crystalline solid that is soluble in polar solvents such as ethanol and methylene chloride . Tenylidone is known for its high thermal and chemical stability .
Preparation Methods
Tenylidone can be synthesized through the reaction of p-methylbenzenesulfonamide and acetone . Another method involves the reaction of aromatic aldehyde (2.0 mmol), cycloalkanone (1.0 mmol), and bromodimethylsulfonium bromide (0.1 mmol) at room temperature . The reaction mixture is stirred until completion, as indicated by thin-layer chromatography (TLC), and the product is precipitated by adding water . The product is then purified by recrystallization from ethanol .
Chemical Reactions Analysis
Tenylidone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromodimethylsulfonium bromide and aromatic aldehydes . The major products formed from these reactions are derivatives of cyclohexanone and thiophene .
Scientific Research Applications
Tenylidone is commonly used as a pharmaceutical intermediate for the synthesis of biologically active compounds . It is an important intermediate in the synthesis of drugs such as atorvastatin and perindopril . Additionally, Tenylidone can be analyzed using reverse phase high-performance liquid chromatography (HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid . This makes it useful in various scientific research applications, including chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of Tenylidone involves its interaction with molecular targets and pathways in the body. While specific details about its mechanism of action are not fully understood, it is known to interact with various receptors and enzymes, leading to its biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
Tenylidone is similar to other compounds such as atorvastatin and perindopril, which are also used as pharmaceutical intermediates . Tenylidone is unique due to its high thermal and chemical stability, making it a valuable intermediate in the synthesis of various drugs . Other similar compounds include 2-thiophenecarboxaldehyde and cyclohexanone derivatives .
Properties
CAS No. |
893-01-6 |
---|---|
Molecular Formula |
C16H14OS2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis(thiophen-2-ylmethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C16H14OS2/c17-16-12(10-14-6-2-8-18-14)4-1-5-13(16)11-15-7-3-9-19-15/h2-3,6-11H,1,4-5H2/b12-10+,13-11+ |
InChI Key |
KHXBULXCCPIELT-DCIPZJNNSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=CS2)/C(=O)/C(=C/C3=CC=CS3)/C1 |
SMILES |
C1CC(=CC2=CC=CS2)C(=O)C(=CC3=CC=CS3)C1 |
Canonical SMILES |
C1CC(=CC2=CC=CS2)C(=O)C(=CC3=CC=CS3)C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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